Benzenesulfonamide, 4-amino-5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-

Description

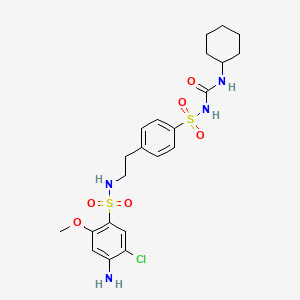

The compound Benzenesulfonamide, 4-amino-5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy- (hereafter referred to by its common name, glyburide or glibenclamide), is a sulfonylurea derivative widely recognized for its antidiabetic properties. Its chemical structure (Figure 1) features:

- A 5-chloro-2-methoxybenzamide core.

- A 4-sulfamoylphenyl ethyl side chain.

- A cyclohexyl urea moiety linked to the sulfonamide group.

Glyburide acts by binding to sulfonylurea receptors (SUR1) on pancreatic β-cells, stimulating insulin secretion . It is a second-generation sulfonylurea, distinguished by its enhanced specificity and reduced side effects compared to earlier analogs. Structural modifications in similar compounds often target the urea group, sulfonamide linkage, or aromatic substituents to optimize pharmacokinetics or potency.

Properties

CAS No. |

81514-39-8 |

|---|---|

Molecular Formula |

C22H29ClN4O6S2 |

Molecular Weight |

545.1 g/mol |

IUPAC Name |

1-[4-[2-[(4-amino-5-chloro-2-methoxyphenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-cyclohexylurea |

InChI |

InChI=1S/C22H29ClN4O6S2/c1-33-20-14-19(24)18(23)13-21(20)35(31,32)25-12-11-15-7-9-17(10-8-15)34(29,30)27-22(28)26-16-5-3-2-4-6-16/h7-10,13-14,16,25H,2-6,11-12,24H2,1H3,(H2,26,27,28) |

InChI Key |

HUUCVIXSQOUWRF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)Cl)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Chlorosulfonation and Sulfonyl Chloride Formation

- The aromatic precursor containing the 4-amino-5-chloro-2-methoxyphenyl moiety is treated with chlorosulfonic acid at low temperature (15–25 °C) with slow addition over 2–3 hours to control exothermic reaction and avoid side reactions.

- The reaction mixture is stirred at 30–35 °C for 2 hours to complete chlorosulfonation.

- The reaction mass is quenched into ice-water and stirred for 1 hour to precipitate the sulfonyl chloride intermediate.

- Filtration and drying yield the sulfonyl chloride intermediate ready for amine coupling.

Sulfonamide Formation via Amine Coupling

- The sulfonyl chloride intermediate is added slowly to a cooled aqueous ammonia or amine solution (e.g., cyclohexylamine derivative) at 15–20 °C over 1–2 hours.

- The reaction mixture is then heated to 70 °C for 2 hours to ensure complete ammonolysis or amine substitution, forming the sulfonamide bond.

- After reaction completion, the mixture is cooled, filtered, and dried to obtain crude sulfonamide.

Purification

- The crude sulfonamide is dissolved in a mixture of organic solvents such as acetone and methanol at reflux temperature (55–60 °C).

- Partial distillation of solvents (65–70% recovery) induces crystallization of the product.

- The product is cooled to 15–20 °C, filtered, washed with chilled acetone, and dried at 90–100 °C to yield the purified sulfonamide with >99.5% purity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorosulfonation | Chlorosulfonic acid, aromatic amine precursor | 15–35 | 3–4 hours | ~80 | Controlled addition, quenching in ice |

| Sulfonyl chloride amine coupling | Diluted ammonia or cyclohexylamine solution | 15–70 | 3–4 hours | 82–88 | Heating to 70 °C for completion |

| Purification | Acetone/methanol reflux, crystallization | 55–60 | 1 hour reflux + cooling | >99.5 | Recrystallization for high purity |

Supporting Research Findings

- The chlorosulfonation step is critical for regioselective introduction of the sulfonyl chloride group without affecting the amino or methoxy substituents.

- Ammonolysis or amine substitution is optimized to avoid overreaction or hydrolysis of sensitive groups.

- Purification by solvent crystallization is effective in removing isomeric impurities (ortho/meta) below 0.2%.

- Spectroscopic characterization (NMR, IR) confirms the integrity of the sulfonamide bond and substituents.

- The cyclohexylamino moiety is introduced via carbamoyl linkage, which requires careful control of reaction conditions to avoid side reactions.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Aromatic chlorosulfonation | Chlorosulfonic acid, 15–35 °C | Introduce sulfonyl chloride | Sulfonyl chloride intermediate |

| Amine coupling | Cyclohexylamine derivative, aqueous ammonia, 15–70 °C | Form sulfonamide bond | Crude sulfonamide product |

| Purification | Acetone/methanol solvent system, reflux, cooling | Remove impurities, crystallize | High purity sulfonamide (>99.5%) |

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzenesulfonamide derivatives.

Scientific Research Applications

Benzenesulfonamide, 4-amino-5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy- has numerous scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-amino-5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, leading to altered cellular processes. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways, inhibiting cell proliferation and inducing apoptosis.

Comparison with Similar Compounds

Glyburide (Glibenclamide)

Structural Features :

- Cyclohexyl urea group.

- 5-Chloro-2-methoxybenzamide core.

Pharmacological Activity :

- High affinity for SUR1 receptors (EC₅₀ ~10 nM).

- Prolonged duration due to slow dissociation from receptors.

Key Findings :

4′-Hydroxyglibenclamide

Structural Features :

- 4-Hydroxycyclohexyl urea instead of cyclohexyl urea.

Pharmacological Activity :

Key Findings :

- Acts as a metabolite of glyburide.

Methyl Carbamate Derivative

Structural Features :

- Replaces urea with methyl carbamate (Figure 2).

Pharmacological Activity :

- Lower affinity for SUR1 receptors due to the absence of urea hydrogen-bonding motifs.

- Potential for alternative mechanisms (e.g., PPAR-γ modulation).

Sulfamoylphenyl Ethyl Analogs with Varied Substituents

Structural Features :

- Modifications in the sulfonamide group (e.g., ethyl-methoxyphenyl or methylamino sulfonyl groups).

Examples :

- Benzamide, 4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-[(methylamino)sulfonyl]-: Features a methylamino sulfonyl group, altering receptor interaction .

- N-(2-(4-(Aminosulfonyl)phenyl)ethyl)-5-chloro-2-methoxybenzamide: Lacks the urea moiety, resulting in reduced potency .

Key Findings :

- Substituent changes in the sulfonamide or ethyl linkage reduce SUR1 binding.

Structural-Activity Relationship (SAR) Analysis

| Compound | Urea/Carbamate Group | Sulfonamide Substituent | Activity (vs. Glyburide) |

|---|---|---|---|

| Glyburide | Cyclohexyl urea | 4-Sulfamoylphenyl ethyl | 100% (Reference) |

| 4′-Hydroxyglibenclamide | 4-Hydroxycyclohexyl urea | Same as glyburide | ~85% (Reduced half-life) |

| Methyl carbamate derivative | Methyl carbamate | Same as glyburide | <10% (Inactive metabolite) |

| Ethyl-methoxyphenyl analog | None | Ethyl-methoxyphenyl | ~20% (Weak binding) |

Biological Activity

Benzenesulfonamides are a class of compounds known for their diverse biological activities, particularly in pharmacology. The compound in focus, 4-amino-5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy- , exhibits potential therapeutic properties that warrant detailed exploration. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its effects on cardiovascular function and potential mechanisms of action.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : C₁₃H₁₃ClN₂O₂S

- Molecular Weight : 296.773 g/mol

- CAS Registry Number : 34392-72-8

This structure features a sulfonamide group, which is crucial for its biological activity.

Research indicates that benzenesulfonamide derivatives can interact with various biological targets, influencing physiological processes such as vascular resistance and perfusion pressure. A study investigated the effects of several benzenesulfonamide derivatives on isolated rat hearts, focusing on their impact on perfusion pressure and coronary resistance. The results indicated that certain derivatives, including 4-(2-aminoethyl)-benzenesulfonamide, significantly decreased perfusion pressure compared to controls and other derivatives .

Table 1: Effects of Benzenesulfonamide Derivatives on Cardiovascular Parameters

| Compound | Perfusion Pressure (mmHg) | Coronary Resistance (mmHg/ml/min) |

|---|---|---|

| Benzenesulfonamide | Control | Control |

| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Decreased |

| 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | Increased | Increased |

| 4-[3-(4-nitrophenyl)-ureido]-benzenesulfonamide | No significant change | No significant change |

Biological Activity and Case Studies

The biological activity of the compound has been evaluated through various experimental models. Notably, the interaction of benzenesulfonamides with calcium channels has been highlighted as a key mechanism affecting cardiovascular dynamics. Theoretical docking studies suggest that these compounds can bind to calcium channel surfaces, potentially leading to vasodilation effects .

Case Study: Isolated Rat Heart Model

In a controlled experiment using an isolated rat heart model, researchers found that treatment with 4-(2-aminoethyl)-benzenesulfonamide resulted in a statistically significant reduction in both perfusion pressure and coronary resistance over time. This effect was attributed to the compound's ability to modulate calcium channel activity, enhancing vascular relaxation .

Discussion

The findings suggest that 4-amino-5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy- exhibits notable cardiovascular effects through its action on calcium channels. This aligns with previous studies indicating that similar sulfonamide derivatives can influence blood pressure regulation by interacting with key biomolecules involved in vascular tone modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.